molecular formula C28H37NO8 B1197191 Deoxyharringtonine CAS No. 36804-95-2

Deoxyharringtonine

Cat. No.: B1197191
CAS No.: 36804-95-2
M. Wt: 515.6 g/mol
InChI Key: WRCBXHDQHPUVHW-QKBZBAIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxyharringtonine, also known as this compound, is a useful research compound. Its molecular formula is C28H37NO8 and its molecular weight is 515.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

36804-95-2

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

IUPAC Name

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-methylbutyl)butanedioate

InChI

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3/t24-,25-,27+,28-/m1/s1

InChI Key

WRCBXHDQHPUVHW-QKBZBAIHSA-N

Isomeric SMILES

CC(C)CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O

SMILES

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

Canonical SMILES

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O

Synonyms

deoxyharringtonine
deoxyharringtonine, (3(S))-isome

Origin of Product

United States

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